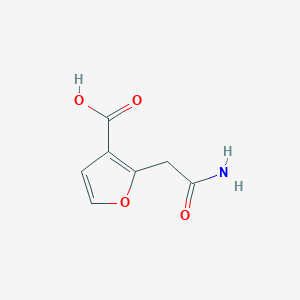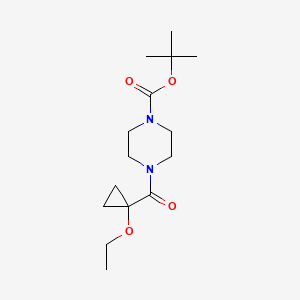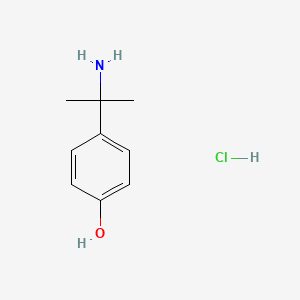![molecular formula C11H18N2O3 B1381239 3-oxo-2,6-diazabiciclo[3.2.1]octano-6-carboxilato de tert-butilo CAS No. 1803571-82-5](/img/structure/B1381239.png)
3-oxo-2,6-diazabiciclo[3.2.1]octano-6-carboxilato de tert-butilo
Descripción general
Descripción
“tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It is also known by other names such as 6-Boc-3-oxo-2,6-diazabicyclo[3.2.1]octane and tert-Butyl 3-oxo-4,7-diazabicyclo[3.2.1]octane-7-carboxylate .
Molecular Structure Analysis
The six-membered ring of the azabicyclo[3.2.1]octane system adopts a chair conformation . The fused five-membered ring is in an envelope conformation .Physical And Chemical Properties Analysis
The molecular weight of the compound is 226.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 58.6 Ų .Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos
Este compuesto e intermediarios relacionados son útiles para una derivación selectiva adicional en los anillos de azetidina y ciclobutano . Esto proporciona un punto de entrada conveniente a nuevos compuestos que acceden al espacio químico complementario a los sistemas de anillos de piperidina .
Descubrimiento de Medicamentos
El compuesto se puede utilizar como una plantilla sintética para nuevos farmacóforos . La diversidad estructural de este compuesto puede ayudar a identificar material principal para el descubrimiento de medicamentos .
Expansión del Espacio Químico Similar a un Medicamento
El compuesto puede servir como un sustituto estructural para el anillo de piperazina . Esto tiene el potencial de expandir el espacio químico similar a un medicamento y la diversidad .
Investigación en Aspectos Químicos, Electroquímicos y Microbiológicos
Las tendencias progresivas en la investigación sobre sus aspectos químicos, electroquímicos y microbiológicos han dado como resultado aplicaciones notables en el campo de la detección .
Fuente de Energía para Sensores Remotos
Las pilas de combustible microbianas (MFC) han demostrado un inmenso potencial como una solución única para tres problemas importantes de sostenibilidad que enfrenta el mundo actual: la seguridad energética, el calentamiento global y la gestión de aguas residuales . Las MFC representan una plataforma interdisciplinaria para la investigación en la confluencia de las ciencias naturales e ingenieriles . Las MFC pueden proporcionar la corriente eléctrica y la potencia necesarias para los sensores remotos .
Biosensores Autoalimentados
Las MFC pueden detectar contaminantes, demanda bioquímica de oxígeno (DBO) y hebras de ADN específicas sin un dispositivo analítico externo . Esto las convierte en biosensores autoalimentados .
Análisis Bioquímico
Biochemical Properties
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted pyrrolo[2,3-b]pyridines, which are known to suppress toxic endoplasmic reticulum stress . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress toxic endoplasmic reticulum stress, which can have downstream effects on cell survival and function . This compound can modulate the expression of genes involved in stress responses, thereby altering cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing toxic endoplasmic reticulum stress. At higher doses, toxic or adverse effects may be observed
Metabolic Pathways
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical properties and cellular effects.
Propiedades
IUPAC Name |
tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFHEQOJHWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)









![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)
